Cas no 216974-75-3 (Bevacizumab)

Bevacizumab is a recombinant humanized monoclonal IgG1 antibody that selectively binds to vascular endothelial growth factor (VEGF), inhibiting its interaction with VEGF receptors. This action suppresses angiogenesis, reducing blood supply to tumors and slowing disease progression. Bevacizumab is clinically used in combination with chemotherapy for the treatment of metastatic colorectal cancer, non-small cell lung cancer, glioblastoma, and other malignancies. Its key advantages include targeted anti-angiogenic activity, demonstrated efficacy in improving progression-free survival, and compatibility with standard chemotherapeutic regimens. The antibody is produced via mammalian cell culture, ensuring proper post-translational modifications for optimal biological function. Its pharmacokinetics and safety profile have been well-characterized in clinical studies.
Bevacizumab structure
Bevacizumab structure
Product Name:Bevacizumab
CAS No:216974-75-3
MF:
MW:
CID:911980
Update Time:2025-05-25

Bevacizumab Chemical and Physical Properties

Names and Identifiers

    • Avastin
    • BEVACIZUMAB
    • BevacizuMab [USAN:INN]
    • Anti-vegf monoclonal antibody
    • Immunoglobulin G1, anti-(human vascular endothelial growth factor) (human-mouse monoclonal rhumab-vegf gamma1-chain), disulfide with human-mouse monoclonal rhumab-vegf light chain, dimer
    • Rhumab-vegf
    • Unii-2S9zzm9Q9v
    • Avastatin
    • Bevacizumab

Computed Properties

  • Exact Mass: 174.03168

Experimental Properties

  • Solubility: Soluble in dimethyl sulfoxide
  • PSA: 54.37

Bevacizumab Security Information

  • Storage Condition:Store at -80°C

Bevacizumab Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B303060-5mg
Bevacizumab
216974-75-3 ~25mg/ml(in buffer,PH6.2),≥95%
5mg
¥4899.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B303060-1mg
Bevacizumab
216974-75-3 ~25mg/ml(in buffer,PH6.2),≥95%
1mg
¥1470.90 2023-09-04
ChemScence
CS-7820-1mg
Bevacizumab
216974-75-3 ≥99.0%
1mg
$192.0 2022-04-27
ChemScence
CS-7820-5mg
Bevacizumab
216974-75-3 ≥99.0%
5mg
$660.0 2022-04-27
ChemScence
CS-7820-25mg
Bevacizumab
216974-75-3 ≥99.0%
25mg
$2500.0 2022-04-27
ChemScence
CS-7820-50mg
Bevacizumab
216974-75-3 ≥99.0%
50mg
$4000.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X78775-1mg
Bevacizumab (Anti-Human VEGF, Humanized Antibody)
216974-75-3 ≥95%
1mg
¥1588.0 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B873505-1mg
Bevacizumab
216974-75-3 ≥95%
1mg
¥2,860.00 2022-01-14
DC Chemicals
A005-10mg
Bevacizumab
216974-75-3
10mg
$450.0 2023-09-15
DC Chemicals
A005-25mg
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216974-75-3
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$700.0 2023-09-15

Bevacizumab Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:216974-75-3)Bevacizumab
Order Number:A936425
Stock Status:in Stock
Quantity:1mg/2mg/5mg/10mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:19
Price ($):201.0/341.0/614.0/928.0
Email:sales@amadischem.com
Zibo Yurui Biotechnology
Gold Member
Audited Supplier Audited Supplier
(CAS:216974-75-3)Bevacizumab
Order Number:LE451
Stock Status:in Stock
Quantity:10G;1KG
Purity:99%
Pricing Information Last Updated:Thursday, 4 June 2026 14:15
Price ($):inquiry
Email:zhang@yuruibiotech.com

Additional information on Bevacizumab

Bevacizumab (CAS No. 216974-75-3): A Pivotal Anti-VEGF Monoclonal Antibody in Oncology and Beyond

Among the most revolutionary advancements in cancer therapeutics, bevacizumab, identified by its CAS No. 216974-75-3, stands as a landmark agent in antiangiogenic therapy. This recombinant humanized monoclonal antibody selectively targets vascular endothelial growth factor (VEGF), a critical mediator of tumor-induced neovascularization. Its mechanism of action disrupts the supply of oxygen and nutrients to malignant cells, thereby inhibiting tumor growth and metastasis.

The molecular architecture of CAS No. 216974-75-3 enables precise binding to all isoforms of VEGF-A, a cytokine overexpressed in numerous malignancies including colorectal, lung, and gynecological cancers. Recent structural studies using cryo-electron microscopy revealed novel insights into its epitope recognition dynamics, clarifying how this antibody achieves superior avidity compared to earlier antiangiogenic agents.

In clinical practice, bevacizumab-based regimens have become standard care for metastatic colorectal cancer when combined with chemotherapy agents like oxaliplatin or irinotecan. Phase III trials published in Lancet Oncology (2023) demonstrated median overall survival improvements exceeding 8 months compared to chemotherapy alone in first-line settings. For non-small cell lung cancer (NSCLC), updated guidelines now endorse maintenance therapy with bevacizumab following initial response to platinum-based regimens.

Pioneering research published in Nature Medicine (January 2024) highlighted breakthrough applications in recurrent glioblastoma treatment. By combining bevacizumab with temozolomide and targeted radiation, researchers achieved unprecedented median progression-free survival rates of 18 months—nearly doubling historical benchmarks for this aggressive brain tumor subtype.

Ongoing investigations explore its role in triple-negative breast cancer through dual inhibition strategies pairing anti-VEGF therapy with checkpoint inhibitors like atezolizumab. Early-phase data presented at the American Society of Clinical Oncology (ASCO) 2024 meeting showed synergistic activity with objective response rates reaching 45% among previously treated patients—a figure surpassing monotherapy outcomes by over 30 percentage points.

A groundbreaking study published in Cancer Cell (April 2024) demonstrated off-target benefits: prolonged administration reduced tumor-associated macrophage infiltration while enhancing T-cell infiltration into hypoxic tumor regions—a phenomenon termed "vascular normalization." This dual effect creates favorable immunomodulatory conditions for subsequent immunotherapy interventions.

Dosage optimization remains an active area of research, with pharmacokinetic modeling suggesting that every-three-week dosing maintains efficacy while reducing vascular permeability side effects compared to weekly schedules. A randomized trial comparing fixed-dose versus bodyweight-adjusted regimens showed comparable efficacy but lower proteinuria incidence with fixed-dose protocols.

Innovative delivery systems are being explored to mitigate common side effects like hypertension and thromboembolic events. Liposomal formulations currently under Phase I testing showed reduced off-target binding while maintaining antiangiogenic efficacy, potentially expanding therapeutic windows for patients at cardiovascular risk.

Economic analyses published in JAMA Oncology (November 2023) underscored cost-effectiveness improvements through biosimilar adoption without compromising outcomes—a critical consideration as global cancer incidence continues rising due to aging populations and lifestyle factors.

Beyond oncology, preclinical models suggest potential applications in ocular neovascularization disorders such as wet age-related macular degeneration (AMD). Collaborative studies between oncologists and ophthalmologists are now evaluating subcutaneous formulations for outpatient management of retinal pathologies traditionally requiring intraocular injections.

The discovery pathway leading to CAS No. 216974-75-3 originated from foundational work on VEGF signaling pathways by Napoleone Ferrara's team at Genentech during the late 1990s—a milestone recognized by inclusion in the National Cancer Institute's Hall of Fame for translational research achievements.

Safety monitoring continues evolving with real-world evidence showing decreased neutropenia incidence when used alongside novel chemotherapy combinations containing immunomodulatory agents like lenalidomide or pomalidomide—a finding validated across multi-institutional databases encompassing over 15,000 patient records analyzed via machine learning algorithms.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:216974-75-3)Bevacizumab
A936425
Purity:99%/99%/99%/99%
Quantity:1mg/2mg/5mg/10mg
Price ($):201.0/341.0/614.0/928.0
Email
Zibo Yurui Biotechnology
(CAS:216974-75-3)Bevacizumab
LE451
Purity:99%
Quantity:10G;1KG
Price ($):Inquiry
Email